molecular formula C22H22ClN5O4S B305485 4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No. B305485
M. Wt: 488 g/mol
InChI Key: FJFYYNDGTUFNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential scientific research applications. It is a member of the triazole family of compounds and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is not fully understood. However, it has been found to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anti-tumor and anti-microbial properties.
Biochemical and Physiological Effects:
4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antibacterial and antifungal properties. It has also been found to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid. One direction is to further explore its potential as an anti-tumor agent and to optimize its use in cancer treatment. Another direction is to explore its potential as an antibacterial and antifungal agent and to develop new treatments for infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves the reaction of 4-aminobenzoic acid with 2-chlorobenzoyl chloride and triethylamine to form the intermediate 2-chloro-N-(4-carboxyphenyl)benzamide. This intermediate is then reacted with ethylenediamine and sodium hydride to form the final product.

Scientific Research Applications

4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-tumor agent, as well as its ability to inhibit the growth of bacteria and fungi. It has also been found to exhibit anti-inflammatory and analgesic properties.

properties

Product Name

4-[({[5-(1-{[(2-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488 g/mol

IUPAC Name

4-[[2-[[5-[1-[(2-chlorobenzoyl)amino]ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H22ClN5O4S/c1-3-28-19(13(2)24-20(30)16-6-4-5-7-17(16)23)26-27-22(28)33-12-18(29)25-15-10-8-14(9-11-15)21(31)32/h4-11,13H,3,12H2,1-2H3,(H,24,30)(H,25,29)(H,31,32)

InChI Key

FJFYYNDGTUFNEP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C(C)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O)C(C)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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